molecular formula C12H18BrN3O3 B14066901 N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine

N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine

Cat. No.: B14066901
M. Wt: 332.19 g/mol
InChI Key: QQCLOYOWNPNCLZ-UHFFFAOYSA-N
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Description

N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine is a complex organic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the nitration of a methoxy-substituted phenyl ring, followed by bromination. The resulting intermediate is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chloro-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine
  • N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylpropane-1,2-diamine

Uniqueness

N1-(4-bromo-5-methoxy-2-nitrophenyl)-N1,N2,N2-trimethylethane-1,2-diamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s electronic properties and its ability to participate in substitution reactions.

Properties

IUPAC Name

N'-(4-bromo-5-methoxy-2-nitrophenyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O3/c1-14(2)5-6-15(3)10-8-12(19-4)9(13)7-11(10)16(17)18/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLOYOWNPNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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